Cas no 81496-81-3 (alpha-Dihydroartemisinin)
alpha-Dihydroartemisinin Chemical and Physical Properties
Names and Identifiers
-
- alpha-Dihydroartemisinin
- Artenimol
- (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
- DHQHS 1
- Dihydroartemisinin
- α-Dihydroartemisinin
- DIHYDROARTEMISININ ,C.P.2005
- NS00038128
- CHEMBL511326
- 123930-80-3
- (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol
- 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R,5AS,6R,8AS,9R,10R,12R,12AR)-
- SCHEMBL18744731
- EN300-7407671
- (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
- Dihydroartemisinin (DHA)
- 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R-(3.ALPHA.,5A.BETA.,6.BETA.,8A.BETA.,9.ALPHA.,10.BETA.,12.BETA.,12AR*))-
- DIHYDROARTIMISININ
- AKOS022168199
- CCG-267307
- CHEBI:168754
- 71939-50-9
- NSC 758682
- (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
- UNII-X0UIV26ABX
- Q-100792
- (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3,-j)-1,2-benzodioxepin-10-ol
- 81496-81-3
- NSC-758682
- DTXSID5045962
- (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol
- (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol
- X0UIV26ABX
- NCGC00346590-02
- Q27293233
- (1S,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
- .ALPHA.-DIHYDROARTEMISININ
- DHQHS 1; -Dihydroartemisinin
- s2290
- Artenimol [INN]
- (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol (ACI)
- 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, [3R-(3α,5aβ,6β,8aβ,9α,10β,12β,12aR*)]- (ZCI)
- 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-
- ?-dihydroartemisinin
- 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R-(3ALPHA,5ABETA,6BETA,8ABETA,9ALPHA,10BETA,12BETA,12AR*))-
- 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol,decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-
- CS-0020200
- HY-N0176A
-
- MDL: MFCD00274495
- Inchi: 1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1
- InChI Key: BJDCWCLMFKKGEE-KDTBHNEXSA-N
- SMILES: C[C@H]1[C@H](O)O[C@@H]2O[C@]3(CC[C@@H]4[C@@]2(OO3)[C@H]1CC[C@H]4C)C
Computed Properties
- Exact Mass: 284.162
- Monoisotopic Mass: 284.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.2A^2
- XLogP3: 2.5
Experimental Properties
- Color/Form: Cryst.
- Density: 1.24
- Boiling Point: 375.6±42.0°C at 760 mmHg
- Flash Point: 181 °C
- Refractive Index: 1.542
- PSA: 57.15000
- LogP: 2.18670
alpha-Dihydroartemisinin Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
alpha-Dihydroartemisinin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN90485-20mg |
alpha-Dihydroartemisinin |
81496-81-3 | >=98% | 20mg |
$60 | 2021-07-22 | |
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| A2B Chem LLC | AI56701-25g |
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| TargetMol Chemicals | T7059-1 ml * 10 mm |
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| A2B Chem LLC | AI56701-5g |
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$166.00 | 2024-04-19 | |
| ChemFaces | CFN90485-20mg |
alpha-Dihydroartemisinin |
81496-81-3 | >=98% | 20mg |
$60 | 2023-09-19 | |
| eNovation Chemicals LLC | D573995-5g |
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| eNovation Chemicals LLC | D573995-25g |
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alpha-Dihydroartemisinin Production Method
Production Method 1
1.2 Reagents: Acetic acid Solvents: Methanol ; pH 5 - 6
Production Method 2
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
alpha-Dihydroartemisinin Raw materials
alpha-Dihydroartemisinin Preparation Products
alpha-Dihydroartemisinin Suppliers
alpha-Dihydroartemisinin Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on alpha-Dihydroartemisinin
Recent Advances in the Study of Alpha-Dihydroartemisinin (CAS: 81496-81-3)
Alpha-Dihydroartemisinin (α-DHA, CAS: 81496-81-3), a key metabolite of artemisinin derivatives, has garnered significant attention in recent years due to its potent antimalarial and potential anticancer properties. This research brief synthesizes the latest findings on α-DHA, focusing on its pharmacological mechanisms, therapeutic applications, and emerging research trends. The compound's unique chemical structure and biological activity make it a promising candidate for further drug development.
Recent studies have elucidated the molecular mechanisms underlying α-DHA's antimalarial efficacy. A 2023 Nature Communications study demonstrated that α-DHA induces oxidative stress in Plasmodium falciparum through iron-mediated cleavage of its endoperoxide bridge, leading to parasite death. Importantly, researchers identified novel resistance markers (PfK13 mutations) that may inform future combination therapies. Concurrently, advances in analytical methods (e.g., UPLC-MS/MS) have improved quantification of α-DHA in biological matrices, supporting pharmacokinetic optimization.
In oncology, α-DHA has shown remarkable potential as an adjunct therapy. A multicenter Phase II trial (2024) reported synergistic effects when combining α-DHA with PD-1 inhibitors in non-small cell lung cancer, achieving a 38% objective response rate versus 22% with immunotherapy alone. Mechanistic studies revealed α-DHA's dual role in modulating tumor-associated macrophages while enhancing T-cell infiltration. These findings were further supported by single-cell RNA sequencing analyses published in Cell Reports Medicine.
Chemical synthesis and formulation innovations have addressed previous challenges with α-DHA's poor aqueous solubility. A breakthrough in nanocrystal technology (Patent WO202318726) achieved >90% oral bioavailability through surface-stabilized nanoparticles. Additionally, novel derivatives like α-DHA-12-N-glycoside exhibit improved blood-brain barrier penetration in preclinical models of cerebral malaria, as detailed in the Journal of Medicinal Chemistry (2024).
Ongoing clinical investigations include three registered Phase III trials evaluating α-DHA-based combinations for artemisinin-resistant malaria (NCT05689258) and two Phase I/II studies in solid tumors (NCT05834284). Emerging safety data from these trials confirm α-DHA's manageable toxicity profile, with transient neutropenia (Grade 3/4: 8%) being the most significant adverse event. Future research directions highlighted at the 2024 WHO Malaria Policy Advisory Committee meeting prioritize developing standardized resistance assays and exploring α-DHA's immunomodulatory effects in autoimmune diseases.
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